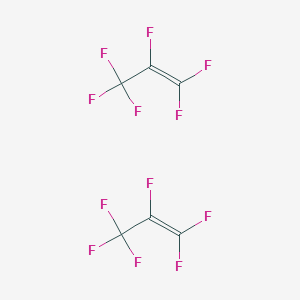

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” is not clearly provided in the searched resources .Chemical Reactions Analysis

The specific chemical reactions involving “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly outlined in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer” are not clearly detailed in the searched resources .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Study of Dimerization Products

A quantum-chemical study focused on the molecular structure of dimerization products of hexafluoro-1,3-butadiene reveals insights into the symmetry and stability of these dimers, with implications for their potential use in various chemical applications (Kalninsh & Semenov, 2008).

Catalysis of Linear Dimerization

The catalytic dimerization of propylene and 1-butene using certain nickel complexes has been studied, providing valuable information for the synthesis of linear alkenes, which are useful in various chemical industries (Beach, Bozik, Wu, & Kissin, 1986).

Synthesis of Fluorine-Containing Polyethers

Research into the synthesis of highly fluorinated monomers, such as hexafluoro-2-propyl benzene derivatives, leads to the creation of soluble, hydrophobic, and low dielectric polyethers, indicating potential applications in materials science and electronics (Fitch et al., 2003).

Selective Dimerization Using Nickel Complexes

Investigations into selective catalytic dimerization reactions of propene, using nickel coordination complexes, offer insights into efficient synthesis methods for specific hydrocarbon structures, which could be valuable in petrochemical processing (Eberhardt & Griffin, 1970).

Chemistry of Hexafluoropropene Oligomers

Studies on hexafluoropropene (HFP) oligomers, including dimers and trimers, have revealed unique reactivity characteristics with various nucleophiles, suggesting potential applications in organic synthesis and material chemistry (Ishikawa & Maruta, 1981).

Catalytic Oxidative Dimerization

Explorations into the oxidative dimerization of propylene using Bi2O3La2O2 as a catalyst demonstrate a novel approach to synthesizing C3-dimers, potentially beneficial in the field of catalysis and industrial chemistry (Cosimo, Burrington, & Grasselli, 1986).

Photodimerization and Photopolymerization

Research on the photodimerization and polymerization of certain fluorinated compounds indicates high reactivity and efficiency in these processes, suggesting applications in photopolymer materials and light-induced synthesis (Sonoda et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1,2,3,3,3-hexafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F6/c2*4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVZTJDHQVIHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

CAS RN |

13429-24-8 | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

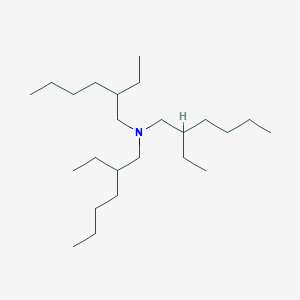

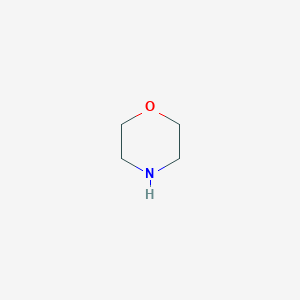

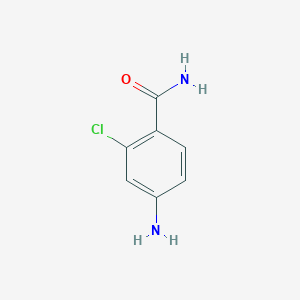

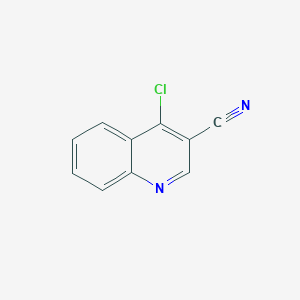

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.